Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)-
Overview
Description
"Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)-]" is a compound that involves complex synthesis processes and has been studied for various chemical reactions, molecular interactions, and potential applications in different fields of chemistry.
Synthesis Analysis
The synthesis of related compounds, like N-formamides and their derivatives, often involves Lewis base catalysts or green chemistry approaches. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been highlighted for their role as highly enantioselective Lewis base catalysts in the hydrosilylation of N-aryl imines, showing high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006). Another approach involves using tetraethylorthosilicate as a dehydrating reagent for the synthesis of N-formamides with formic acid under mild conditions (Nishikawa et al., 2017).
Molecular Structure Analysis
Molecular interaction studies, such as those on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insight into the conformational analysis and binding interactions critical for understanding the molecular structure of similar formamide derivatives (Shim et al., 2002).
Chemical Reactions and Properties
Formamides can undergo various chemical reactions, including oxidation and cycloaddition. A study describes the oxidation of imines using a hexafluoroisopropanol and H2O2 system to synthesize N,N-disubstituted formamides (Llopis et al., 2020). Another example is the dehydrogenative [4 + 2] cycloaddition of formamides with alkynes through double C-H activation, leading to highly substituted dihydropyridone derivatives (Nakao et al., 2011).
Physical Properties Analysis
The physical properties of formamide derivatives can be significantly varied based on the substitution patterns and molecular interactions. Hindered amine stabilizers, closely related in structure to the compound , have been analyzed for their homologue composition and physical properties, revealing the complexity and diversity of such molecules (Trones et al., 2000).
Chemical Properties Analysis
Scientific Research Applications
Structure-Function Studies and Inhibition of Alcohol Metabolism
Formamides are utilized in structure-function studies and specific inhibition of alcohol metabolism. They bind to the enzyme-NADH complex, inhibiting liver alcohol dehydrogenases, as reported in a study titled "Formamides Mimic Aldehydes and Inhibit Liver Alcohol Dehydrogenases and Ethanol Metabolism*" (Venkataramaiah & Plapp, 2003).
Catalysis in Organic Synthesis
Formamides serve as superior nitrogen nucleophiles in palladium(II) catalyzed oxidative 5-exo cyclizations of formaldehyde aminals, facilitating the synthesis of imidazolidines, as detailed in "Formamide as a superior nitrogen nucleophile in palladium(II) mediated synthesis of imidazolidines" (Benthem et al., 1994).
Enantioselective Catalysis
N-formamides are highly enantioselective catalysts for the hydrosilylation of N-aryl imines with trichlorosilane, achieving high yields and enantioselectivities, as found in the study "l-Piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines with an unprecedented substrate profile" (Wang et al., 2006).
Antifungal Applications
Certain derivatives of N-formamide, such as N-(2,2,2–trichloro-1–methoxyethyl)-formamide, have shown fungitoxic properties, controlling Erysiphe graminis on wheat when applied to the roots, as described in "Investigations on fungicides: XIV. Fungitoxicity of N‐(2,2,2–trichloro‐1–methoxyethyl)‐formamide and related compounds" (Carter et al., 1972).
Antitumor Agents
N-methylformamide and N, N-dimethylformamide, which are related to N-formamide, have been identified as active antitumor agents, as mentioned in "Labelled compounds of interest as antitumour agents I: N-methylformamide and N, N-dimethylformamide" (Threadgill & Gate, 1983).
Safety And Hazards
properties
IUPAC Name |
N-[6-[formyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O2/c1-23(2)15-21(16-24(3,4)27-23)29(19-31)13-11-9-10-12-14-30(20-32)22-17-25(5,6)28-26(7,8)18-22/h19-22,27-28H,9-18H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONLDZHKYCFZRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N(CCCCCCN(C=O)C2CC(NC(C2)(C)C)(C)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073094 | |
Record name | Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
CAS RN |
124172-53-8 | |
Record name | Uvinul 4050H | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124172-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)-N,N'-diformylhexamethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124172538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-piperidin-4-yl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-N,N'-DIFORMYLHEXAMETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D695806T7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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